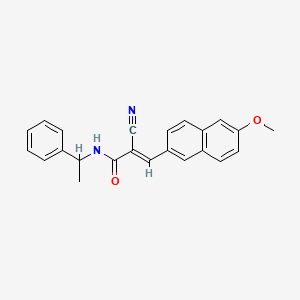
(E)-2-cyano-3-(6-methoxynaphthalen-2-yl)-N-(1-phenylethyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-3-(6-methoxynaphthalen-2-yl)-N-(1-phenylethyl)prop-2-enamide, also known as JTE-013, is a synthetic compound that has been extensively studied for its potential therapeutic applications. JTE-013 belongs to the class of compounds known as enones and has been shown to have anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of (E)-2-cyano-3-(6-methoxynaphthalen-2-yl)-N-(1-phenylethyl)prop-2-enamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme 5-lipoxygenase (5-LO), which is involved in the production of leukotrienes. Leukotrienes are inflammatory molecules that are involved in various inflammatory diseases. By inhibiting the activity of 5-LO, (E)-2-cyano-3-(6-methoxynaphthalen-2-yl)-N-(1-phenylethyl)prop-2-enamide reduces the production of leukotrienes and thereby reduces inflammation.
Biochemical and Physiological Effects
(E)-2-cyano-3-(6-methoxynaphthalen-2-yl)-N-(1-phenylethyl)prop-2-enamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). (E)-2-cyano-3-(6-methoxynaphthalen-2-yl)-N-(1-phenylethyl)prop-2-enamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-2-cyano-3-(6-methoxynaphthalen-2-yl)-N-(1-phenylethyl)prop-2-enamide has several advantages for lab experiments. It is a synthetic compound, which makes it easy to obtain and purify. It is also stable and has a long shelf life. However, (E)-2-cyano-3-(6-methoxynaphthalen-2-yl)-N-(1-phenylethyl)prop-2-enamide has some limitations for lab experiments. It has low solubility in water, which makes it difficult to dissolve in aqueous solutions. It also has low bioavailability, which means that it may not be effective when administered orally.
Direcciones Futuras
There are several future directions for the study of (E)-2-cyano-3-(6-methoxynaphthalen-2-yl)-N-(1-phenylethyl)prop-2-enamide. One direction is to further investigate its anti-inflammatory properties and its potential use in the treatment of various inflammatory diseases. Another direction is to investigate its anti-cancer properties and its potential use in the treatment of various types of cancer. Additionally, future studies could focus on improving the solubility and bioavailability of (E)-2-cyano-3-(6-methoxynaphthalen-2-yl)-N-(1-phenylethyl)prop-2-enamide to increase its effectiveness.
Métodos De Síntesis
The synthesis of (E)-2-cyano-3-(6-methoxynaphthalen-2-yl)-N-(1-phenylethyl)prop-2-enamide involves the reaction of 2-hydroxy-6-methoxy-1-naphthaldehyde with 1-phenylethylamine to form a Schiff base. The Schiff base is then reacted with malononitrile to form the corresponding enone. The final step involves the reduction of the nitrile group to the amine group to form (E)-2-cyano-3-(6-methoxynaphthalen-2-yl)-N-(1-phenylethyl)prop-2-enamide.
Aplicaciones Científicas De Investigación
(E)-2-cyano-3-(6-methoxynaphthalen-2-yl)-N-(1-phenylethyl)prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been used to treat various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. (E)-2-cyano-3-(6-methoxynaphthalen-2-yl)-N-(1-phenylethyl)prop-2-enamide has also been studied for its anti-cancer properties and has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and prostate cancer.
Propiedades
IUPAC Name |
(E)-2-cyano-3-(6-methoxynaphthalen-2-yl)-N-(1-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-16(18-6-4-3-5-7-18)25-23(26)21(15-24)13-17-8-9-20-14-22(27-2)11-10-19(20)12-17/h3-14,16H,1-2H3,(H,25,26)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGLCYPILKREMI-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC3=C(C=C2)C=C(C=C3)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=C/C2=CC3=C(C=C2)C=C(C=C3)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(6-methoxynaphthalen-2-yl)-N-(1-phenylethyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

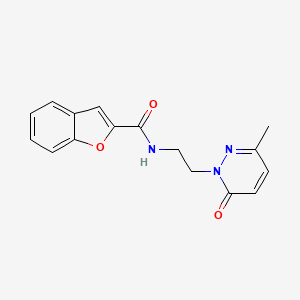
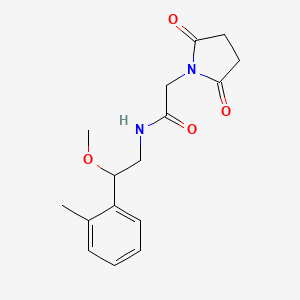
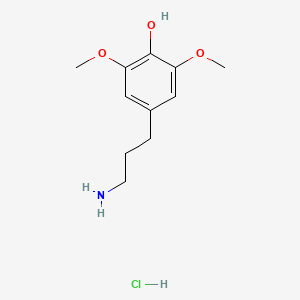
![(E)-4-(Dimethylamino)-N-[(3-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methyl]but-2-enamide](/img/structure/B2604771.png)

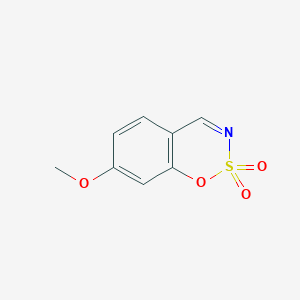
![(Z)-3-(4-{2-[4-(Trifluoromethyl)piperidino]ethoxy}phenyl)-2-propenoic acid](/img/structure/B2604781.png)
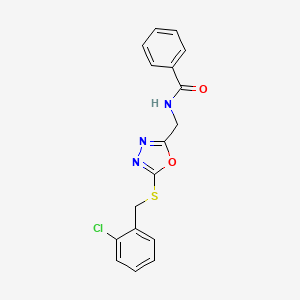
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2604785.png)
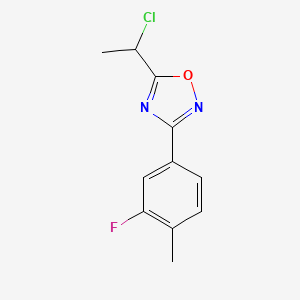
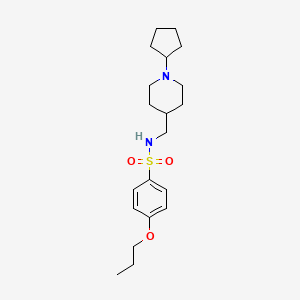
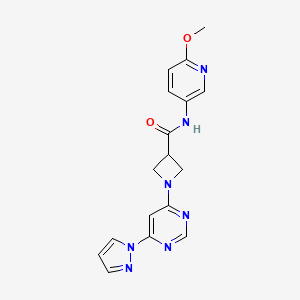
![1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(tetrahydrofuran-2-ylmethyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2604791.png)
![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2604792.png)